molecular formula C15H12N4S B12900852 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-44-2

3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12900852
CAS No.: 825630-44-2
M. Wt: 280.3 g/mol
InChI Key: BGEJRCIJKWQVFC-UHFFFAOYSA-N
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Description

3-(benzo[b]thiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that combines the structural features of benzothiophene, imidazopyrazine, and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[b]thiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzothiophene core through a cyclization reaction, followed by the introduction of the imidazopyrazine moiety via a coupling reaction. The final step usually involves the methylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[b]thiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(benzo[b]thiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzo[b]thiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds like raloxifene and zileuton share the benzothiophene core and have similar biological activities.

    Imidazopyrazine derivatives: Compounds with imidazopyrazine moieties are known for their diverse biological activities.

Properties

CAS No.

825630-44-2

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H12N4S/c1-16-14-15-18-8-12(19(15)7-6-17-14)11-9-20-13-5-3-2-4-10(11)13/h2-9H,1H3,(H,16,17)

InChI Key

BGEJRCIJKWQVFC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CSC4=CC=CC=C43

Origin of Product

United States

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